molecular formula C18H16INO2 B4956765 8-[2-(2-iodo-4-methylphenoxy)ethoxy]quinoline

8-[2-(2-iodo-4-methylphenoxy)ethoxy]quinoline

Cat. No.: B4956765
M. Wt: 405.2 g/mol
InChI Key: XLQSJFFZXIBEIE-UHFFFAOYSA-N
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Description

8-[2-(2-iodo-4-methylphenoxy)ethoxy]quinoline is an organic compound with the molecular formula C18H16INO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of iodine and methylphenoxy groups in its structure makes it a compound of interest in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(2-iodo-4-methylphenoxy)ethoxy]quinoline typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Synthesis of 2-iodo-4-methylphenol: This can be achieved by iodination of 4-methylphenol using iodine and an oxidizing agent such as sodium hypochlorite.

    Formation of 2-(2-iodo-4-methylphenoxy)ethanol: This step involves the reaction of 2-iodo-4-methylphenol with ethylene oxide under basic conditions.

    Coupling with quinoline: The final step involves the reaction of 2-(2-iodo-4-methylphenoxy)ethanol with 8-hydroxyquinoline in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

8-[2-(2-iodo-4-methylphenoxy)ethoxy]quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The phenoxy and quinoline moieties can undergo oxidation and reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or vinyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling would yield a new aryl or vinyl-substituted quinoline derivative.

Scientific Research Applications

8-[2-(2-iodo-4-methylphenoxy)ethoxy]quinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of quinoline derivatives with biological targets.

    Medicine: Quinoline derivatives have been studied for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-[2-(2-iodo-4-methylphenoxy)ethoxy]quinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions. The presence of the iodine atom and the quinoline moiety can influence its binding affinity and specificity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    8-hydroxyquinoline: A simpler quinoline derivative with a hydroxyl group at the 8-position.

    2-iodo-4-methylphenol: A precursor in the synthesis of 8-[2-(2-iodo-4-methylphenoxy)ethoxy]quinoline.

    8-[2-(2-bromo-4-methylphenoxy)ethoxy]quinoline: A similar compound where the iodine atom is replaced by a bromine atom.

Uniqueness

This compound is unique due to the presence of both the iodine atom and the quinoline moiety, which can impart distinct chemical and biological properties. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and binding properties.

Properties

IUPAC Name

8-[2-(2-iodo-4-methylphenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16INO2/c1-13-7-8-16(15(19)12-13)21-10-11-22-17-6-2-4-14-5-3-9-20-18(14)17/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQSJFFZXIBEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=CC=CC3=C2N=CC=C3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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